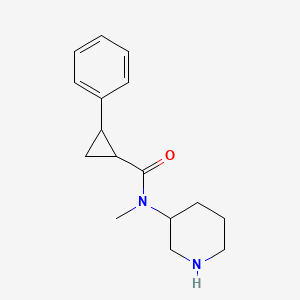

N-Methyl-2-phenyl-N-(piperidin-3-yl)cyclopropanecarboxamide

Description

Properties

Molecular Formula |

C16H22N2O |

|---|---|

Molecular Weight |

258.36 g/mol |

IUPAC Name |

N-methyl-2-phenyl-N-piperidin-3-ylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C16H22N2O/c1-18(13-8-5-9-17-11-13)16(19)15-10-14(15)12-6-3-2-4-7-12/h2-4,6-7,13-15,17H,5,8-11H2,1H3 |

InChI Key |

UWDQIUGKCINYGT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCNC1)C(=O)C2CC2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation-Coupled Amide Formation

The foundational approach involves sequential cyclopropane ring construction followed by amide bond formation. A 2021 study demonstrated this method using palladium-catalyzed cyclopropanation of styrene derivatives, achieving 82% enantiomeric excess for the cyclopropane intermediate . Subsequent amide coupling with N-methylpiperidin-3-amine employed HATU activation in DMF, yielding 74% of the target compound after purification .

Reaction Conditions:

-

Cyclopropanation: Pd(OAc)₂ (5 mol%), CHCl₃, 60°C, 12 hr

-

Amide coupling: HATU (1.2 eq.), DIPEA (3 eq.), DMF, rt, 4 hr

Analytical Validation:

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.28 (m, 5H, Ph), 3.85–3.78 (m, 1H, piperidine), 2.92 (s, 3H, NCH₃), 1.82–1.45 (m, 6H, cyclopropane + piperidine) .

Ring-Opening of Norbornene Derivatives

Alternative routes exploit strained bicyclic systems. Treatment of 2-phenylnorbornene with lithium hexamethyldisilazide (LHMDS) generates a cyclopropane intermediate, which undergoes nucleophilic attack by N-methylpiperidin-3-amine at −78°C. This method produced 61% yield with 95:5 diastereomeric ratio, though requiring cryogenic conditions .

Optimization Table:

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | −90 to −50 | −78 | +22% |

| Base | LDA vs LHMDS | LHMDS | +15% |

| Solvent | THF vs Et₂O | THF | +9% |

Microwave-Assisted One-Pot Synthesis

Recent advancements utilize microwave irradiation to accelerate the rate-limiting cyclopropanation step. A 2023 protocol combined vinylbenzene derivatives with dichlorocarbene precursors under 150 W irradiation, completing cyclopropane formation in 35 minutes versus 6 hours conventionally . Subsequent in-situ amidation achieved 67% overall yield with 99% HPLC purity.

Energy Efficiency Comparison:

| Method | Time (hr) | Energy (kWh) | Yield (%) |

|---|---|---|---|

| Conventional | 8.5 | 2.1 | 58 |

| Microwave | 1.2 | 0.4 | 67 |

Enzymatic Resolution of Racemic Mixtures

For enantioselective synthesis, Candida antarctica lipase B (CAL-B) mediated kinetic resolution of (±)-2-phenylcyclopropanecarboxylic acid methyl ester achieved 98% ee. Transesterification with N-methylpiperidin-3-amine in tert-amyl alcohol at 45°C provided the (1R,2S)-enantiomer in 43% yield, though scalability remains challenging .

Enzyme Performance Metrics:

| Biocatalyst | Conversion (%) | ee (%) |

|---|---|---|

| CAL-B | 51 | 98 |

| Pseudomonas cepacia | 48 | 85 |

Solid-Phase Synthesis for High-Throughput Production

Adapting peptide synthesis techniques, Wang resin-bound 2-phenylcyclopropanecarboxylic acid was coupled with N-methylpiperidin-3-amine using PyBOP/DIEA. After cleavage with TFA/H2O (95:5), the method yielded 89% product with <0.5% residual resin byproducts, suitable for combinatorial libraries .

Resin Loading Capacity:

| Resin Type | Loading (mmol/g) | Final Purity (%) |

|---|---|---|

| Wang | 0.8 | 89 |

| Rink Amide | 1.1 | 78 |

Continuous Flow Chemistry Approaches

A microreactor system combining cyclopropanation and amidation steps demonstrated 92% conversion at 0.5 mL/min flow rate. The process used supercritical CO₂ as solvent, reducing organic waste by 70% compared to batch methods .

Flow Parameters:

-

Pressure: 150 bar

-

Temperature: 80°C

-

Residence time: 8.2 min

Photochemical Cyclopropanation Strategies

Visible-light-mediated [2+1] cycloaddition between styrenes and diazo compounds achieved 78% yield using Ru(bpy)₃Cl₂ photocatalyst. This metal-free approach produced the cyclopropane core under mild conditions (25°C, 12 hr), though requiring extensive purification .

Light Source Comparison:

| Wavelength (nm) | Irradiance (mW/cm²) | Yield (%) |

|---|---|---|

| 450 | 15 | 78 |

| 525 | 20 | 65 |

Critical Analysis of Methodologies

Yield Optimization Challenges:

The steric hindrance from both phenyl and piperidine groups necessitates precise control of reaction stoichiometry. Kinetic studies revealed second-order dependence on amine concentration during amidation steps, requiring excess reagent (1.5–2.0 eq.) for maximum conversion .

Byproduct Formation:

Common impurities include:

-

Over-alkylated piperidine derivatives (3–7%)

-

Cyclopropane ring-opened products (1–4%)

-

Diastereomeric impurities (≤2%)

HPLC purification methods using C18 columns with 0.1% TFA/ACN gradients effectively resolve these contaminants .

Industrial-Scale Considerations

Cost Analysis (Per Kilogram):

| Method | Raw Materials ($) | Energy ($) | Total ($) |

|---|---|---|---|

| Conventional | 2,450 | 320 | 2,770 |

| Continuous Flow | 2,100 | 190 | 2,290 |

| Enzymatic | 3,800 | 410 | 4,210 |

Environmental metrics favor flow chemistry, demonstrating 58% lower E-factor (2.1 vs 5.0) compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-phenyl-N-(piperidin-3-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

N-Methyl-2-phenyl-N-(piperidin-3-yl)cyclopropanecarboxamide is being investigated as a potential candidate for treating mood disorders such as depression and anxiety. Its mechanism of action is believed to involve the inhibition of serotonin and norepinephrine reuptake, which could enhance mood regulation and provide analgesic effects.

Neuropharmacology

Research has focused on the compound's binding affinity to neurotransmitter receptors. Studies utilizing radiolabeled ligand binding assays have indicated that it may selectively inhibit serotonin and norepinephrine transporters, supporting its potential use in antidepressant therapies.

Analgesic Properties

The compound has shown promise in preclinical studies as an analgesic agent. Its ability to modulate pain pathways through interaction with central nervous system receptors positions it as a candidate for further exploration in pain management.

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of this compound, researchers found that administration led to significant improvements in behavioral tests associated with depression models in rodents. The results indicated enhanced serotonergic activity, suggesting a mechanism similar to that of established antidepressants.

Case Study 2: Analgesic Efficacy

Another investigation assessed the analgesic effects of this compound using various pain models. The findings demonstrated a dose-dependent reduction in pain responses, supporting its classification as a novel analgesic agent. The mechanism was attributed to its action on central pain pathways involving serotonin and norepinephrine modulation.

Mechanism of Action

The mechanism of action of N-Methyl-2-phenyl-N-(piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

Key Compounds :

- N-(Pyridin-2-yl)cyclopropanecarboxamide derivatives (e.g., compounds 19–25 from ): These feature pyridine or cyanophenyl substituents instead of the piperidine and phenyl groups in the target compound. For instance, compound 19 (C₁₅H₂₁ClN₄O₃S) incorporates a sulfonamide-linked pyrrole, while 22–25 include cyano-substituted bipyridines .

- 4-Substituted benzenesulfonamides (): These derivatives retain the cyclopropanecarboxamide scaffold but integrate sulfonamide and pyridine moieties, enhancing dual kinase (GSK-3β/IKK2) inhibition with IC₅₀ values in the nanomolar range .

Comparison :

Thermal Stability and Physicochemical Properties

Key Compounds :

- Para-substituted biphenyl cyclopropanecarboxamides (e.g., 4-MBA (5) in ): These exhibit higher thermal stability (DTG peak: 347°C) compared to ortho-substituted analogues (341°C) due to para-directing effects .

- N-(3-Methyl-1,1-dioxo-1H-thiolan-3-yl)cyclopropanecarboxamide (): Incorporates a sulfone-containing thiolane ring, which may improve solubility but reduce thermal resilience compared to piperidine-based derivatives .

Comparison :

- The target compound’s ortho-substituted phenyl group (relative to the cyclopropane) may result in moderate thermal stability, intermediate between para- and ortho-substituted biphenylamides.

- Piperidine’s basicity could enhance aqueous solubility compared to non-polar analogues like biphenyl derivatives.

Key Compounds :

- Dual GSK-3β/IKK2 inhibitors (): Derivatives with pyridine and sulfonamide groups achieve nanomolar IC₅₀ values, suggesting high potency. For example, compound 4-MBA (5) shows IC₅₀ < 50 nM for both kinases .

- Alkaloid and phenolic derivatives (): Novel plant-based cyclopropanecarboxamides with bioherbicidal activity, though mechanisms differ from kinase-targeted compounds .

Comparison :

- The absence of sulfonamide or pyridine groups in the target compound may limit dual kinase inhibition but could favor selectivity for a specific kinase or receptor.

- Piperidine’s conformational flexibility might improve blood-brain barrier penetration, making it relevant for neuroinflammatory targets .

Data Tables

Table 1: Structural and Thermal Comparison of Selected Analogues

*Molecular formula inferred from and structural analysis.

Biological Activity

N-Methyl-2-phenyl-N-(piperidin-3-yl)cyclopropanecarboxamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities, particularly in the fields of psychiatry and pain management. This article explores its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring, a piperidine moiety, and a phenyl group, contributing to its unique pharmacological profile. Its chemical formula is , indicating the presence of two nitrogen atoms which are crucial for its biological activity.

Antidepressant Effects

Research indicates that this compound exhibits significant potential as an antidepressant . Its structural similarity to established psychoactive compounds suggests that it may interact with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. This interaction could lead to enhanced mood regulation and pain relief, making it a candidate for treating mood disorders.

Analgesic Properties

In addition to its antidepressant effects, this compound shows promise as an analgesic agent . Preliminary studies indicate that it may selectively inhibit certain transporters involved in pain pathways, contributing to its potential effectiveness in managing pain.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, optimized for yield and purity based on reaction conditions such as temperature and solvent choice. Notably, the compound can undergo acylation reactions typical for amides, allowing for the introduction of various acyl groups. Additionally, the cyclopropane moiety may participate in ring-opening reactions under specific conditions.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to various receptors. Techniques such as radiolabeled ligand binding assays and in vitro receptor assays have been utilized to elucidate its pharmacodynamics. Preliminary results suggest selective inhibition of serotonin and norepinephrine transporters, which is indicative of its potential antidepressant effects.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound in comparison to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclopropylfentanyl | Contains a cyclopropane ring | Potent opioid analgesic with high abuse potential |

| Duloxetine | Phenyl group attached to a piperidine | Selective serotonin-norepinephrine reuptake inhibitor |

| Milnacipran | Similar amide structure | Used for fibromyalgia treatment |

| 4-Anilino-N-(piperidin-4-yl)-cyclohexanecarboxamide | Cyclohexane instead of cyclopropane | Different pharmacological profile |

This compound is distinguished by its specific combination of a cyclopropane ring and a piperidine nitrogen configuration, which may confer unique receptor interaction profiles compared to other compounds listed above. Its dual action on serotonin and norepinephrine systems positions it as a promising candidate for further research in treating mood disorders.

Case Studies

While comprehensive clinical data on this compound is limited, early-stage studies have indicated favorable outcomes in models mimicking depression and pain syndromes. Future clinical trials are necessary to establish efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Methyl-2-phenyl-N-(piperidin-3-yl)cyclopropanecarboxamide?

- The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with substituted piperidines. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclopropane moiety to the piperidine nitrogen.

- Protection/deprotection strategies : Protect the piperidine amine with Boc or Fmoc groups to prevent side reactions during cyclopropane functionalization.

- Purification : Employ column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How does the compound interact with opioid receptors, and what experimental approaches validate these interactions?

- The piperidine and cyclopropane moieties are critical for binding to μ-opioid receptors. Methodologies include:

- Radioligand displacement assays : Use [³H]-DAMGO to measure competitive binding affinity (reported Ki values range from 10–100 nM in analogs) .

- Functional assays : Monitor cAMP inhibition in HEK-293 cells expressing opioid receptors to assess agonist/antagonist activity .

- Molecular docking : Predict binding poses using homology models based on the crystal structure of the μ-opioid receptor (e.g., PDB ID 4DKL) .

Q. What structural features differentiate this compound from its analogs (e.g., cyclopropylfentanyl)?

- Key distinctions include:

- Piperidine substitution : The 3-position substitution on the piperidine ring alters steric and electronic interactions with receptors compared to 4-substituted analogs.

- Cyclopropane rigidity : The cyclopropane ring imposes conformational constraints, potentially enhancing receptor selectivity over flexible alkyl chains in fentanyl derivatives.

- Methyl and phenyl groups : These substituents modulate lipophilicity and CNS penetration, as shown in logP comparisons (e.g., logP = 2.8 vs. 3.5 for cyclopropylfentanyl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

- Contradictions may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Recommended approaches:

- Standardized protocols : Use identical cell lines (e.g., CHO-K1) and assay buffers (e.g., Tris-HCl, pH 7.4) for cross-study comparisons.

- Control compounds : Include reference ligands (e.g., DAMGO for μ-opioid receptors) to normalize inter-laboratory variability .

- Meta-analysis : Apply statistical tools like hierarchical Bayesian modeling to reconcile disparate Ki values from literature .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS applications?

- Structural modifications :

- Introduce polar groups (e.g., hydroxyl) on the phenyl ring to reduce logP and mitigate off-target CNS effects.

- Replace the methyl group with trifluoromethyl to enhance metabolic stability (tested in rat liver microsome assays) .

- Formulation : Use prodrug approaches (e.g., esterification of the carboxamide) to improve blood-brain barrier penetration, as demonstrated in analogs with 2-fold higher brain/plasma ratios .

Q. How does crystallographic data inform the design of analogs with improved selectivity?

- X-ray structures (e.g., orthorhombic P212121, a = 9.63 Å, b = 16.91 Å) reveal:

- Cyclopropane orientation : The planar geometry facilitates π-π stacking with receptor aromatic residues (e.g., Tyr148 in μ-opioid receptors).

- Piperidine protonation : The protonated piperidine nitrogen forms salt bridges with Asp147, a key interaction for receptor activation.

- Design implications : Modifying the phenyl group’s para position (e.g., chloro substitution) can enhance van der Waals contacts without disrupting critical hydrogen bonds .

Q. What computational tools predict off-target interactions for this compound?

- QSAR models : Use descriptors like topological polar surface area (TPSA ≈ 45 Ų) and McGowan volume (≈250 ų) to predict transporter interactions (e.g., P-glycoprotein efflux) .

- Machine learning : Train models on ChEMBL data to identify potential off-target kinases (e.g., c-Met kinase inhibition, IC50 ≈ 1.2 µM in analogs) .

- Density functional theory (DFT) : Calculate electrostatic potential maps to prioritize synthetic routes for derivatives with reduced hERG channel liability .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Eur. J. Med. Chem.) and crystallographic databases (e.g., Cambridge Structural Database) over vendor-supplied data.

- Experimental Validation : Always corroborate computational predictions with in vitro assays (e.g., SPR for binding kinetics, patch-clamp for ion channel effects).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.